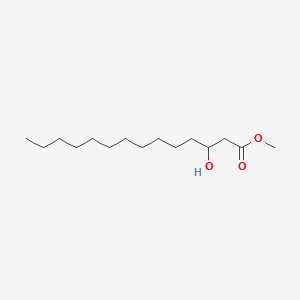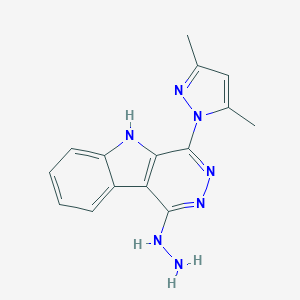
1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. It is a heterocyclic compound that contains both pyridazino and pyrazole rings.
Scientific Research Applications
1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole has shown promise in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mechanism Of Action
The mechanism of action of 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in cancer cell growth or by modulating the immune response in inflammatory conditions.
Biochemical And Physiological Effects
Studies have shown that 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole can have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. It has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are many potential future directions for research on 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole. Some possibilities include investigating its potential use in combination with other anti-cancer or anti-inflammatory agents, exploring its mechanism of action in more detail, and developing more soluble derivatives of the compound for easier use in lab experiments. Additionally, further studies may be needed to determine the safety and efficacy of the compound in animal models and humans.
Synthesis Methods
The synthesis of 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole has been reported in the literature. It involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 2-(bromomethyl)-1H-indole-5-carbonitrile to give the desired product.
properties
CAS RN |
135561-92-1 |
|---|---|
Product Name |
1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole |
Molecular Formula |
C15H15N7 |
Molecular Weight |
293.33 g/mol |
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]hydrazine |
InChI |
InChI=1S/C15H15N7/c1-8-7-9(2)22(21-8)15-13-12(14(18-16)19-20-15)10-5-3-4-6-11(10)17-13/h3-7,17H,16H2,1-2H3,(H,18,19) |
InChI Key |
AYVDQVANXBLBHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NN)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NN)C |
Other CAS RN |
135561-92-1 |
Related CAS |
135561-93-2 (hydrochloride) |
synonyms |
1-hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole 1-hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino(4,5-b)indole hydrochloride HDPPI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



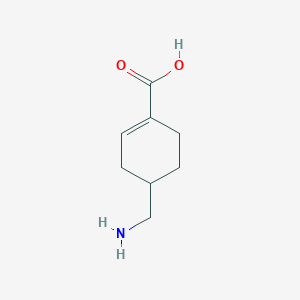

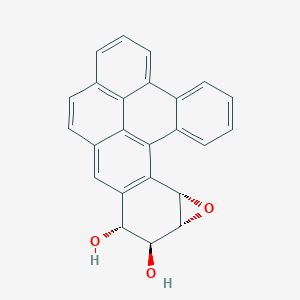
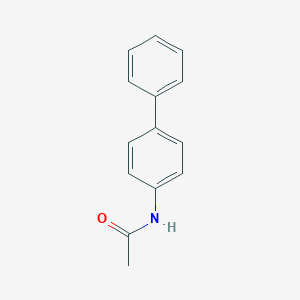
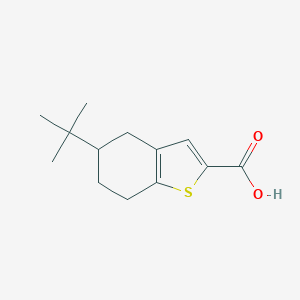
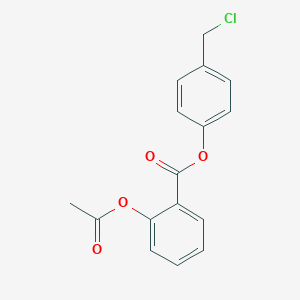
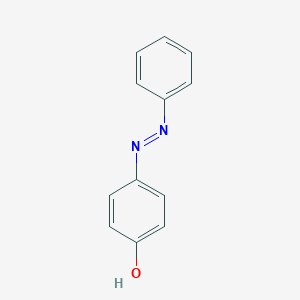
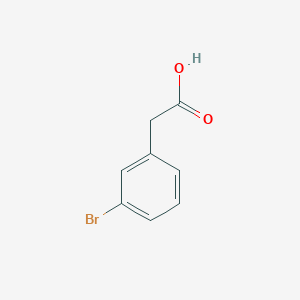
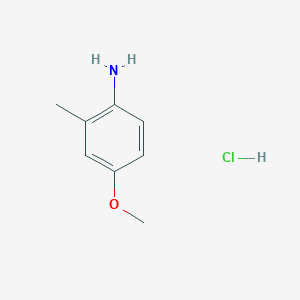
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
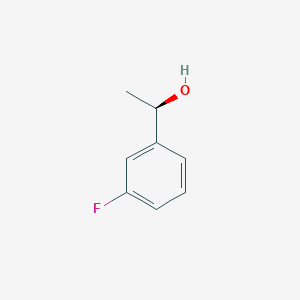
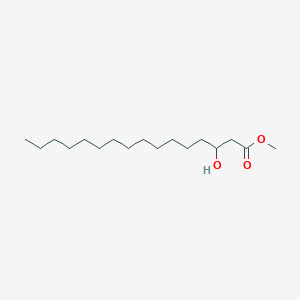
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
